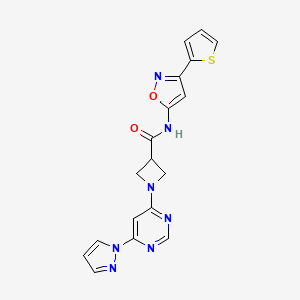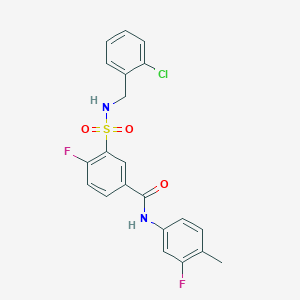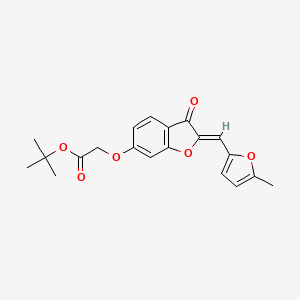
1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(3-(thiophen-2-yl)isoxazol-5-yl)azetidine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(3-(thiophen-2-yl)isoxazol-5-yl)azetidine-3-carboxamide is a useful research compound. Its molecular formula is C18H15N7O2S and its molecular weight is 393.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Adenosine Receptor Affinity
Pyrazolo[3,4-d]pyrimidines, a class to which the compound belongs, show adenosine receptor affinity. A particular compound in this class demonstrated antagonist activity significantly greater than theophylline at the A1 adenosine receptor, highlighting its potential in medicinal chemistry (Quinn, Scammells, & Tucker, 1991).
Anticancer and Anti-5-lipoxygenase Agents
Pyrazolopyrimidines derivatives have been explored for their anticancer and anti-5-lipoxygenase activities. Novel series of such derivatives were synthesized and showed cytotoxic effects against certain cancer cell lines, as well as 5-lipoxygenase inhibition (Rahmouni et al., 2016).
Antioxidant Properties
The compound's structural relatives, incorporating thiophene and pyrimidine moieties, have been studied for their antioxidant activities. These studies are part of an effort to create high-efficiency antioxidants, particularly against ABTS (2,2′-azinobis(3-ethylbenzothiazoline-6-sulfonic acid)) (Aziz et al., 2021).
Antiviral and Antitumor Activity
Research on 3,4,6-trisubstituted pyrazolo[3,4-d]pyrimidine ribonucleosides revealed their potential antiviral and antitumor activities. Specific analogues within this group exhibited significant activity against measles in vitro and moderate antitumor activity against certain leukemia types (Petrie et al., 1985).
SARS-CoV Protease Inhibitors
Thienopyrimidines, closely related to the compound , have been found active against the SARS-CoV 3C-like protease, indicating potential therapeutic applications against coronavirus-related diseases (El-All et al., 2016).
Protease Inhibitors and Antimicrobial Properties
Pyrimidine derivatives synthesized from thiophene showed promising results as protease inhibitors and displayed significant effects against certain bacterial and fungal strains, underscoring their potential in antimicrobial therapy (Shehab & El-Shwiniy, 2018).
Fungicidal Applications
Derivatives of pyrazolo[3,4-d]pyrimidines have been explored for their fungicidal properties. For instance, certain compounds within this class have shown to inhibit the growth of phytopathogenic fungi, highlighting their potential in agricultural applications (Vicentini et al., 2007).
Propiedades
IUPAC Name |
1-(6-pyrazol-1-ylpyrimidin-4-yl)-N-(3-thiophen-2-yl-1,2-oxazol-5-yl)azetidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N7O2S/c26-18(22-17-7-13(23-27-17)14-3-1-6-28-14)12-9-24(10-12)15-8-16(20-11-19-15)25-5-2-4-21-25/h1-8,11-12H,9-10H2,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSXACHHNLNOUCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC=NC(=C2)N3C=CC=N3)C(=O)NC4=CC(=NO4)C5=CC=CS5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N7O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[1-[(2,5-dimethylphenyl)methyl]indol-3-yl]sulfanyl-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2835608.png)
![N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]naphthalene-1-carboxamide](/img/structure/B2835610.png)

![3-(4-methoxyphenyl)-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)propan-1-one](/img/structure/B2835615.png)
![2-[4-(2-Fluorophenyl)piperazin-1-yl]-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]quinoline](/img/structure/B2835618.png)



![2-(6-benzyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2835624.png)

![N-((E)-{1-(2,5-dimethoxyphenyl)-2-methyl-5-[4-(methylsulfonyl)phenyl]-1H-pyrrol-3-yl}methylidene)-4-methoxyaniline](/img/structure/B2835626.png)

![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)isoxazole-5-carboxamide](/img/structure/B2835629.png)
![2-fluoro-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide](/img/structure/B2835630.png)
